molecular formula C18H16ClFN2O4 B8472304 ethyl 6-[(3-chloro-4-fluorophenyl)methyl]-4-hydroxy-5-oxo-7,8-dihydro-2,6-naphthyridine-1-carboxylate

ethyl 6-[(3-chloro-4-fluorophenyl)methyl]-4-hydroxy-5-oxo-7,8-dihydro-2,6-naphthyridine-1-carboxylate

Cat. No.: B8472304
M. Wt: 378.8 g/mol
InChI Key: HHIFJWKPQRXAJJ-UHFFFAOYSA-N
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Description

ethyl 6-[(3-chloro-4-fluorophenyl)methyl]-4-hydroxy-5-oxo-7,8-dihydro-2,6-naphthyridine-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthyridine core, a chloro-fluorobenzyl group, and an ethyl ester functional group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-[(3-chloro-4-fluorophenyl)methyl]-4-hydroxy-5-oxo-7,8-dihydro-2,6-naphthyridine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and ethyl acetoacetate under acidic conditions.

    Introduction of the Chloro-Fluorobenzyl Group: The chloro-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 3-chloro-4-fluorobenzyl chloride and a suitable base.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

ethyl 6-[(3-chloro-4-fluorophenyl)methyl]-4-hydroxy-5-oxo-7,8-dihydro-2,6-naphthyridine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

ethyl 6-[(3-chloro-4-fluorophenyl)methyl]-4-hydroxy-5-oxo-7,8-dihydro-2,6-naphthyridine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 6-[(3-chloro-4-fluorophenyl)methyl]-4-hydroxy-5-oxo-7,8-dihydro-2,6-naphthyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The chloro-fluorobenzyl group may enhance its binding affinity to certain enzymes or receptors, while the naphthyridine core can participate in various biochemical interactions. The exact molecular targets and pathways depend on the specific application and require further investigation.

Comparison with Similar Compounds

ethyl 6-[(3-chloro-4-fluorophenyl)methyl]-4-hydroxy-5-oxo-7,8-dihydro-2,6-naphthyridine-1-carboxylate can be compared with similar compounds such as:

    Gefitinib: A tyrosine kinase inhibitor with a similar chloro-fluorobenzyl group.

    Lapatinib: Another tyrosine kinase inhibitor with a related structure.

    Erlotinib: Shares structural similarities and is used in cancer therapy.

Properties

Molecular Formula

C18H16ClFN2O4

Molecular Weight

378.8 g/mol

IUPAC Name

ethyl 6-[(3-chloro-4-fluorophenyl)methyl]-4-hydroxy-5-oxo-7,8-dihydro-2,6-naphthyridine-1-carboxylate

InChI

InChI=1S/C18H16ClFN2O4/c1-2-26-18(25)16-11-5-6-22(17(24)15(11)14(23)8-21-16)9-10-3-4-13(20)12(19)7-10/h3-4,7-8,23H,2,5-6,9H2,1H3

InChI Key

HHIFJWKPQRXAJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C(C2=C1CCN(C2=O)CC3=CC(=C(C=C3)F)Cl)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of ethyl 5-butoxy-1,3-oxazole-2-carboxylate (44.5 g, 208.6 mmol), 1-(3-chloro-4-fluorobenzyl)-5,6-dihydropyridin-2(1H)-one (25 g, 104.3 mmol), and water (2.82 mL, 156.7 mmol) was heated in a sealed heavy walled vessel at 130° C. with stirring for 72 hours. Upon cooling, the product mixture solidified. The solid was triturated with diethyl ether and collected by filtration. The product was further purified by crystallization from boiling ethyl acetate.
Quantity
44.5 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
2.82 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of ethyl 5-butoxy-1,3-oxazole-2-carboxylate (248 g, 1.16 mol; Example 1, step 5), 1-(3-chloro-4-fluorobenzyl)-5,6-dihydropyridin-2(1H)-one (199.2 g, 0.83 mol; Example 1, step 2), and deionized water (22.5 mL, 1.25 mol) in a glass lined stainless steel high pressure reactor (with the interstitial space between the liner and the pressure vessel was filled with water) was heated at 135° C. with stirring for 72 hours. The product mixture was cooled in an ice-water bath and the gaseous by-product was carefully vented. The orange solid product was triturated with methyl tert-butyl ether (300 mL) and collected by filtration. The product recrystallized from boiling ethanol-water (˜500 mL, 9:1 v/v), collected by filtration, washed successively with a small quantity of ethanol, methyl tert-butyl ether (300 mL), and heptane (200 mL), and air dried to afford the title compound.
Quantity
248 g
Type
reactant
Reaction Step One
Quantity
199.2 g
Type
reactant
Reaction Step One
Name
Quantity
22.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Ethyl 5-butoxy-1,3-oxazole-2-carboxylate (44.5 g, 208.6 mmol) and 1-(3-chloro-4-fluorobenzyl)-5,6-dihydropyridin-2(1H)-one (25 g, 104.3 mmol) were placed in a heavy walled round bottom flask equipped with a screw top and acid resistant O-ring and a stir bar. The mixture was stirred and water (2.82 mL, 156.7 mmol) was added. The reaction was sealed and placed in an oil bath pre-heated to 130° C. The reaction was aged for 72 hours, when LCMS showed much of the lactam had been consumed. The reaction was allowed to cool and sit until the mass had solidified. The mass was taken up in ether and the solids collected by filtration to give the product as a tan solid. The product was further purified by crystallization from EtOAc.
Quantity
44.5 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
2.82 mL
Type
reactant
Reaction Step Two
[Compound]
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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